![molecular formula C7H13NO3S B2977440 9-Imino-1,4-dioxa-9lambda6-thiaspiro[4.5]decane 9-oxide CAS No. 2253632-99-2](/img/structure/B2977440.png)

9-Imino-1,4-dioxa-9lambda6-thiaspiro[4.5]decane 9-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

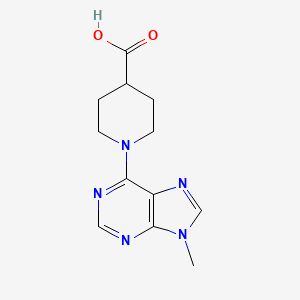

9-Imino-1,4-dioxa-9lambda6-thiaspiro[4.5]decane 9-oxide, also known as IDTD, is a heterocyclic compound that has been studied for its potential use in various scientific applications. This compound has a unique structure that makes it a promising candidate for use in research related to drug development, biochemistry, and physiology. In

Aplicaciones Científicas De Investigación

Synthesis Techniques

Research into 9-Imino-1,4-dioxa-9lambda6-thiaspiro[4.5]decane 9-oxide and related compounds has led to the development of stereochemically controlled synthesis methods. One such method involves the acid-catalyzed phenylsulfanyl migration, which allows for the preparation of single enantiomers and diastereoisomers of 2- and 3-alkyl-3-phenylsulfanyl-1,8-dioxa- and 1-oxa-8-thiaspiro[4.5]decanes. This method offers controlled synthesis by choosing either the syn- or anti-stereochemistry through aldol reactions or the reduction of hydroxy-ketones (Eames, Heras, Jones, & Warren, 1996).

Diastereoselectivity in Aldol Reactions

The influence of the beta-alkoxy group on diastereoselectivity during aldol reactions involving tetrahydro-4H-thiopyran-4-one and 1,4-dioxa-8-thiaspiro[4.5]decane-6-carboxaldehyde has been studied. This research highlights the ability to selectively obtain three of the four possible diastereomers from such reactions under optimized conditions. The findings provide valuable insights into the effects of different enolates and promoters on reaction outcomes, contributing to the understanding of stereoselective synthesis in organic chemistry (Ward et al., 2002).

Structural Studies

Research has also focused on the synthesis and crystallographic analysis of oxaspirocyclic compounds, which are structurally related to 9-Imino-1,4-dioxa-9lambda6-thiaspiro[4.5]decane 9-oxide. Such studies involve determining the crystal structures of new compounds through X-ray crystallography, providing valuable information about their molecular configurations and potential interactions in solid-state forms (Jiang & Zeng, 2016).

Enantioselective and Diastereoselective Synthesis

Further advancements in the field include the development of enantioselective and diastereoselective synthesis methods. For instance, proline-catalyzed aldol reactions with specific substrates have demonstrated the ability to proceed with dynamic kinetic resolution, yielding single adducts with excellent enantioselectivity. Such reactions extend the scope of enantioselective direct aldol reactions and offer efficient syntheses for valuable synthons in organic chemistry (Ward, Jheengut, & Akinnusi, 2005).

Propiedades

IUPAC Name |

9-imino-1,4-dioxa-9λ6-thiaspiro[4.5]decane 9-oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c8-12(9)5-1-2-7(6-12)10-3-4-11-7/h8H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRWFPUFMCSOYSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CS(=N)(=O)C1)OCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Imino-1,4-dioxa-9lambda6-thiaspiro[4.5]decane 9-oxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 2-thiophenecarboxylate](/img/structure/B2977358.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pentyloxy)benzamide hydrochloride](/img/structure/B2977360.png)

![N-Ethyl-N-[2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2977363.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2977366.png)

![[5-(3-Amino-4-ethoxyphenyl)furan-2-yl]methanol](/img/structure/B2977369.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide](/img/structure/B2977370.png)

![1-(4-Ethoxyphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2977373.png)

![4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B2977377.png)

![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2977379.png)

![7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)